molecular formula C23H25ClN2O3 B2958963 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903185-32-0

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No. B2958963
CAS RN: 903185-32-0
M. Wt: 412.91
InChI Key: RDZIXHJUVALFHN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one, also known as CEP-701, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of extensive research. In

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarity to 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one have shown significant antimicrobial activities. For instance, a series of novel chromen-2-one derivatives were synthesized and tested for their in vitro antimicrobial properties, showing considerable antibacterial and antifungal activity (Mandala et al., 2013). This indicates the potential of chromene derivatives as candidates for developing new antimicrobial agents.

Synthesis and Structural Analysis

The structural analysis of chromene derivatives provides valuable insights into their chemical properties and potential applications. One study detailed the crystal structure of a chromen-2-one compound, highlighting the importance of p-p stacking in its formation (Manolov et al., 2012). Such studies are crucial for understanding the molecular interactions and stability of these compounds, which can be instrumental in drug design and development.

Antioxidative and Anti-inflammatory Properties

Research has also highlighted the antioxidative and anti-inflammatory properties of chromene derivatives. A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibited pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, along with significant antioxidative activity (Makkar & Chakraborty, 2018). These findings suggest the potential of chromene derivatives in treating inflammation and oxidative stress-related conditions.

properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-20-8-5-18-15-21(23(27)29-22(18)16-20)17-3-6-19(24)7-4-17/h3-8,15-16H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZIXHJUVALFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one

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